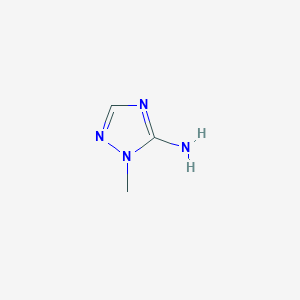

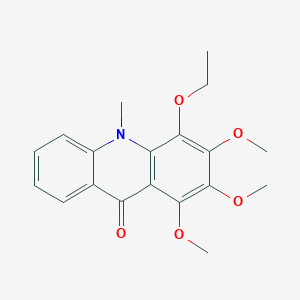

![molecular formula C10H20N2O4S4Zn B103781 ZINC bis[bis(2-hydroxyethyl)carbamodithioate] CAS No. 19163-92-9](/img/structure/B103781.png)

ZINC bis[bis(2-hydroxyethyl)carbamodithioate]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zinc bis[bis(2-hydroxyethyl)carbamodithioate] (ZnBEC) is a metal-based compound that has been used in various scientific research applications. ZnBEC is a coordination complex of zinc, which is a transition metal that is essential for life. ZnBEC has been used in several biochemical and physiological applications, such as in cell culture, enzyme inhibition, and metal chelation.

Scientific Research Applications

Opto-electronic Applications

- A coordination polymer, synthesized using a similar zinc-based compound, exhibited strong blue fluorescent emission, a significant SHG (second harmonic generation) response, and high thermal stability, indicating its potential in opto-electronic applications (Xiong et al., 2000).

Electroluminescent Materials

- Bis(2-(2-hydroxyphenyl)benzothiazolate)zinc is highlighted as one of the best white electroluminescent materials for organic light-emitting diodes (LEDs), with a detailed study of its molecular and electronic structures and electron transport properties (Yu et al., 2003).

Coordination Polymer Synthesis

- A research study synthesized and characterized zinc(II) complexes with pyridine amides substituted with amino alcohols, indicating the versatility of zinc compounds in forming coordination polymers with potential applications in various fields (Luo Shi-xi, 2014).

Nanoparticle Synthesis

- Zinc(II) compounds were used as single-source precursors for the preparation of high-quality semiconductor nanoparticles, showing their importance in the field of material science (Malik et al., 2001).

Zinc Recovery in Industry

- Zinc, being essential for various industrial applications, can be effectively recovered using supported liquid membranes and certain organic extractants, highlighting the industrial applications of zinc compounds (Moreno, 2016).

Crystallographic Studies

- Various studies on the structures of zinc complexes, such as bis-maltolato-zinc(II), provide insights into the coordination chemistry of zinc, which is crucial for understanding its applications in various fields (Ahmed et al., 2000).

Medicinal Chemistry

- Zinc complexes have been studied for their potential use in treating diseases like lymphoma and for their role in regulating apoptotic genes, demonstrating the biomedical applications of zinc compounds (Han et al., 2021).

Catalytic Applications

- Zinc complexes have been used as catalysts in various reactions, such as the ring-opening copolymerization of cyclohexene oxide and carbon dioxide, indicating their importance in catalysis (Lephoto et al., 2016).

properties

| { "Design of the Synthesis Pathway": "The synthesis of ZINC bis[bis(2-hydroxyethyl)carbamodithioate] can be achieved through a two-step reaction process. The first step involves the synthesis of bis(2-hydroxyethyl)carbamodithioic acid, followed by the reaction of the acid with zinc chloride to produce the final compound.", "Starting Materials": [ "2-chloroethanol", "sodium ethoxide", "carbon disulfide", "zinc chloride", "water" ], "Reaction": [ "Step 1: Preparation of bis(2-hydroxyethyl)carbamodithioic acid", "1. Add 2-chloroethanol to a flask containing sodium ethoxide.", "2. Add carbon disulfide to the flask and stir the mixture for 1 hour at room temperature.", "3. Dilute the mixture with water and filter the precipitate.", "4. Wash the precipitate with water and dry it under vacuum to obtain bis(2-hydroxyethyl)carbamodithioic acid as a white solid.", "Step 2: Synthesis of ZINC bis[bis(2-hydroxyethyl)carbamodithioate]", "1. Dissolve bis(2-hydroxyethyl)carbamodithioic acid in water.", "2. Add zinc chloride to the solution and stir the mixture for 2 hours at room temperature.", "3. Filter the precipitate, wash it with water, and dry it under vacuum to obtain ZINC bis[bis(2-hydroxyethyl)carbamodithioate] as a white solid." ] } | |

CAS RN |

19163-92-9 |

Molecular Formula |

C10H20N2O4S4Zn |

Molecular Weight |

425.9 g/mol |

IUPAC Name |

zinc;N,N-bis(2-hydroxyethyl)carbamodithioate |

InChI |

InChI=1S/2C5H11NO2S2.Zn/c2*7-3-1-6(2-4-8)5(9)10;/h2*7-8H,1-4H2,(H,9,10);/q;;+2/p-2 |

InChI Key |

BRJVMKALQCUXPN-UHFFFAOYSA-L |

SMILES |

C(CO)N(CCO)C(=S)[S-].C(CO)N(CCO)C(=S)[S-].[Zn+2] |

Canonical SMILES |

C(CO)N(CCO)C(=S)[S-].C(CO)N(CCO)C(=S)[S-].[Zn+2] |

Other CAS RN |

19163-92-9 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

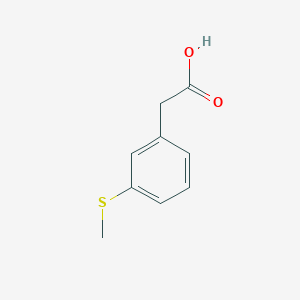

![1-(1H-indol-3-yl)-2-[3-(2-methoxyphenoxy)pyrrolidin-1-yl]ethane-1,2-dione](/img/structure/B103698.png)

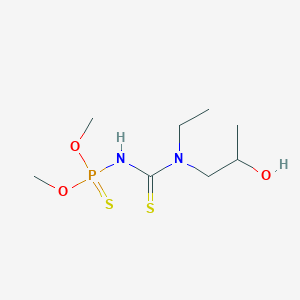

![Pyrrolo[1,2-a]pyrazine-1,4,6(7H)-trione, tetrahydro-, (8aS)-(9CI)](/img/structure/B103700.png)

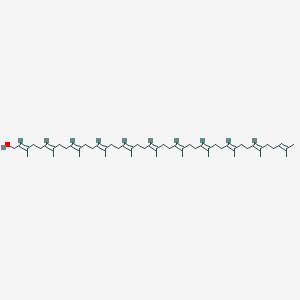

![2-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B103701.png)